molecular formula C13H17IO2 B13786526 p-Iodobenzyl hexanoate CAS No. 67987-33-1

p-Iodobenzyl hexanoate

Cat. No.: B13786526
CAS No.: 67987-33-1
M. Wt: 332.18 g/mol
InChI Key: MVLIAMWUQFBYME-UHFFFAOYSA-N
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Description

p-Iodobenzyl hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodobenzyl group attached to a hexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-iodobenzyl hexanoate typically involves the esterification of p-iodobenzyl alcohol with hexanoic acid. One common method is to react p-iodobenzyl alcohol with hexanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Another approach involves the use of p-iodobenzyl bromide as a starting material. The bromide is reacted with hexanoic acid in the presence of a base such as potassium carbonate to form the ester. This method may require the use of a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Iodobenzyl hexanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the p-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the iodine atom.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate in an acidic medium is effective for the oxidation of the benzyl group.

Major Products Formed

    Substitution: Products such as p-aminobenzyl hexanoate or p-thiocyanatobenzyl hexanoate.

    p-Iodobenzyl hexanol. p-Iodobenzyl carboxylic acid.

Scientific Research Applications

p-Iodobenzyl hexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for labeling or imaging purposes.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of p-iodobenzyl hexanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

    p-Bromobenzyl hexanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen electronegativity and size.

    p-Chlorobenzyl hexanoate: Contains a chlorine atom, which also affects its reactivity and applications.

    p-Fluorobenzyl hexanoate: The fluorine atom imparts unique properties due to its high electronegativity and small size.

Uniqueness

p-Iodobenzyl hexanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct advantages in certain synthetic applications.

Properties

CAS No.

67987-33-1

Molecular Formula

C13H17IO2

Molecular Weight

332.18 g/mol

IUPAC Name

(4-iodophenyl)methyl hexanoate

InChI

InChI=1S/C13H17IO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

MVLIAMWUQFBYME-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC1=CC=C(C=C1)I

Origin of Product

United States

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